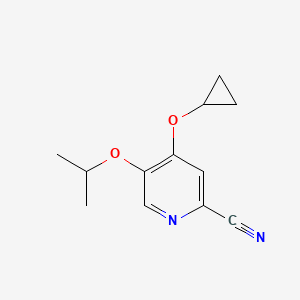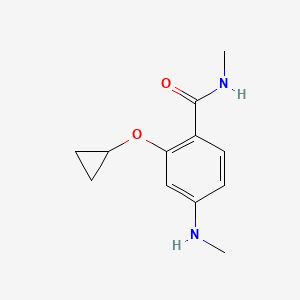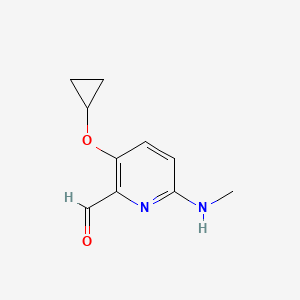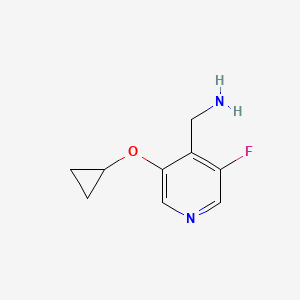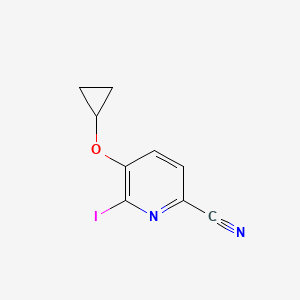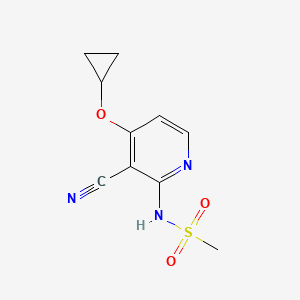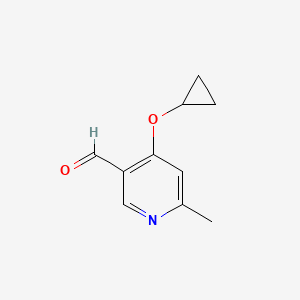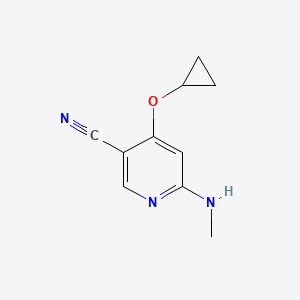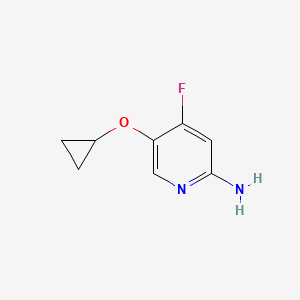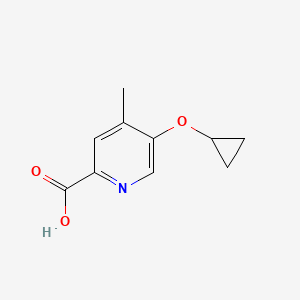
3-Cyclopropoxy-2-fluoroisonicotinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-2-fluoroisonicotinaldehyde is a chemical compound with the molecular formula C9H8FNO2 and a molecular weight of 181.16 g/mol . This compound is characterized by the presence of a cyclopropoxy group, a fluorine atom, and an isonicotinaldehyde moiety. It is used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropoxy-2-fluoroisonicotinaldehyde can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses organoboron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
3-Cyclopropoxy-2-fluoroisonicotinaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Cyclopropoxy-2-fluoroisonicotinic acid.
Reduction: 3-Cyclopropoxy-2-fluoroisonicotinalcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-2-fluoroisonicotinaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-2-fluoroisonicotinaldehyde is not well-documented. like other aldehydes, it is likely to interact with various biological targets through its reactive aldehyde group. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Fluoroisonicotinaldehyde: Similar structure but lacks the cyclopropoxy group.
2-Fluoroisonicotinaldehyde: Similar structure but with the fluorine atom in a different position.
3-Cyclopropoxy-2-fluoropyridine-4-carbaldehyde: Another name for 3-Cyclopropoxy-2-fluoroisonicotinaldehyde.
Uniqueness
This compound is unique due to the presence of both a cyclopropoxy group and a fluorine atom on the isonicotinaldehyde scaffold. This combination of functional groups imparts unique chemical and biological properties to the compound, making it valuable for various research applications .
Eigenschaften
Molekularformel |
C9H8FNO2 |
|---|---|
Molekulargewicht |
181.16 g/mol |
IUPAC-Name |
3-cyclopropyloxy-2-fluoropyridine-4-carbaldehyde |
InChI |
InChI=1S/C9H8FNO2/c10-9-8(13-7-1-2-7)6(5-12)3-4-11-9/h3-5,7H,1-2H2 |
InChI-Schlüssel |
VRFTYPZXWXWHHS-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=CN=C2F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


